Ethyl 4,5-dibromo-2-fluorophenylacetate
Overview
Description
Ethyl 4,5-dibromo-2-fluorophenylacetate is an organic compound with the molecular formula C10H9Br2FO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dibromo-2-fluorophenylacetate typically involves the esterification of 4,5-dibromo-2-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dibromo-2-fluorophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenylacetate derivative.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Reduction: 2-fluorophenylacetate derivatives.
Oxidation: 4,5-dibromo-2-fluorophenylacetic acid.
Scientific Research Applications
Ethyl 4,5-dibromo-2-fluorophenylacetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique halogenated structure.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dibromo-2-fluorophenylacetate involves its interaction with nucleophiles and electrophiles due to the presence of bromine and fluorine atoms. These atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-dibromo-2-chlorophenylacetate
- Ethyl 4,5-dibromo-2-iodophenylacetate
- Ethyl 4,5-dibromo-2-methylphenylacetate
Uniqueness
Ethyl 4,5-dibromo-2-fluorophenylacetate is unique due to the presence of a fluorine atom, which imparts distinct electronic properties compared to other halogenated derivatives. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly useful in specific chemical reactions and applications.
Biological Activity
Ethyl 4,5-dibromo-2-fluorophenylacetate (C10H9Br2FO2) is an organic compound notable for its unique halogenated structure, which contributes to its reactivity and potential biological activities. The presence of bromine and fluorine atoms enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry and biological research.
This compound is synthesized through the esterification of 4,5-dibromo-2-fluorophenylacetic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. Its molecular structure allows for various chemical reactions, including substitution, reduction, and oxidation, which can be leveraged in biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles. The bromine and fluorine substituents increase the compound's reactivity, enabling it to modulate various biochemical pathways. This interaction may influence enzyme activity and metabolic processes within cells .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. This compound may inhibit the growth of certain bacterial strains due to its structural characteristics.
- Anticancer Potential : The compound's reactivity may allow it to target cancer cells selectively. Halogenated phenylacetates have been investigated for their ability to induce apoptosis in various cancer cell lines .
- Enzyme Inhibition : this compound may serve as an enzyme inhibitor in metabolic pathways, potentially impacting drug metabolism and efficacy .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several halogenated phenylacetates, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential use in developing new antimicrobial agents .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. The compound showed promise in reducing cell viability in breast cancer (MCF-7) and prostate cancer (PC3) cell lines .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4,5-dibromo-2-chlorophenylacetate | Chlorine instead of fluorine | Moderate antimicrobial activity |
Ethyl 4,5-dibromo-2-iodophenylacetate | Iodine substituent | Enhanced anticancer properties |
Ethyl 4,5-dibromo-2-methylphenylacetate | Methyl group | Less reactive; limited biological studies |
The presence of fluorine in this compound imparts distinct electronic properties compared to its analogs, potentially enhancing its binding affinity to biological targets .
Properties
IUPAC Name |
ethyl 2-(4,5-dibromo-2-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-10(14)4-6-3-7(11)8(12)5-9(6)13/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTXETCCHIGIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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